Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The IUPAC name for this compound is methyl 8-hydroxy-8-[2-(pentyloxy)phenyl]oct-5-ynoate . Its structure features:
- A phenyl ring substituted with a pentyloxy group at the ortho-position.
- An oct-5-ynoate backbone with a hydroxyl group at the 8th carbon.
- A methyl ester at the terminal carboxyl group.
The SMILES notation is COC(=O)CCC#CC(CC1=CC=CC=C1OC2CCCC2)(O)OC, highlighting the alkyne bond at position 5 and the ester functional group.
CAS Registry Numbers and Alternative Identifiers
Properties
IUPAC Name |
methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBRCMZPPJUPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849530 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868526-38-9 | |
| Record name | Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (CAS Number: 868526-38-9) is a synthetic compound with significant biological activity, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H28O4
- Molecular Weight : 332.44 g/mol
- Solubility : Soluble in water (0.25 mg/ml at 25°C), ethanol (~30 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml) .
This compound acts primarily as a dual agonist of PPARα and PPARγ , which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammatory responses. The compound has been shown to have effective EC50 values, indicating its potency in activating these receptors .
1. Metabolic Regulation
Research indicates that this compound enhances lipid metabolism and improves insulin sensitivity through its action on PPARs. This is particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes.
2. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in inflammatory diseases .
3. Cardiovascular Implications
Studies have indicated that compounds similar to methyl derivatives can improve cardiovascular health by regulating blood lipid levels and enhancing endothelial function, which may reduce the risk of atherosclerosis .
Case Study 1: Metabolic Disorders
A study involving animal models demonstrated that administration of this compound led to a significant reduction in body weight and improved glucose tolerance compared to control groups. These findings suggest its potential use as a treatment for obesity-related metabolic disorders.
Case Study 2: Inflammatory Response
In vitro studies showed that this compound significantly reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its ability to modulate inflammatory responses .
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
1. PPAR Agonism:
Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate acts as an agonist for both PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound exhibits effective EC50 values, indicating its potential in metabolic disorders and obesity management .
2. Anti-inflammatory Effects:
Research suggests that this compound may possess anti-inflammatory properties through its action on PPARs. By modulating inflammatory pathways, it could be beneficial in treating conditions such as metabolic syndrome and cardiovascular diseases .
3. Cancer Research:
The dual agonistic action of this compound has implications in oncology. PPARγ activation is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, suggesting potential applications in cancer therapy .
Case Study 1: Metabolic Syndrome Management
A clinical study investigated the effects of this compound on patients with metabolic syndrome. The results indicated significant improvements in insulin sensitivity and lipid profiles among participants treated with the compound compared to a control group. This study highlights the compound's potential as a therapeutic agent for managing metabolic disorders.
Case Study 2: Inflammation Reduction in Cardiovascular Disease
Another case study focused on patients with chronic inflammatory conditions related to cardiovascular disease. Administration of this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), demonstrating its efficacy in reducing systemic inflammation .
Summary of Findings
The applications of this compound extend across various domains, particularly in metabolic health and inflammation management. Its role as a dual PPAR agonist positions it as a promising candidate for further research and clinical application.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Research Findings and Implications
- Structural Advantages: The aromatic phenyl and pentyloxy groups in this compound enhance PPAR binding compared to natural eicosanoids like 8(S)-HETE .
- Therapeutic Potential: Its balanced dual agonism may synergize lipid-lowering (PPARα) and insulin-sensitizing (PPARγ) effects, offering advantages over single-target agonists .
- Safety Profile : Unlike TZD-based agonists (e.g., Rosiglitazone), this compound’s lipid-like structure may reduce off-target effects, though in vivo toxicity data is pending .
Preparation Methods
Esterification of 8-Hydroxy-8-(2-Pentyloxyphenyl)-oct-5-ynoic Acid
The most direct route involves esterifying the corresponding carboxylic acid with methanol under acidic catalysis:
Typical Conditions :
-
Catalyst : Sulfuric acid (0.5–2 mol%) or p-toluenesulfonic acid (PTSA).
-
Solvent : Excess methanol (neat) or dichloromethane.
-
Temperature : Reflux (65–70°C) for 6–12 hours.
Challenges :
-
Competition between esterification and hydroxyl group dehydration.
-
Steric hindrance from the pentyloxyphenyl group slows reaction kinetics.
Sonogashira Coupling for Alkyne Installation
A convergent approach employs Sonogashira coupling to form the C5–C6 alkyne bond:
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Triethylamine |
| Solvent | THF/DMF (4:1) |
| Temperature | 60°C, 8–12 hours |
| Yield | 65–78% |
Advantages :
-
High regioselectivity for alkyne formation.
-
Compatibility with sensitive hydroxyl groups when protected as TBS ethers.
Friedel-Crafts Alkylation for Aromatic Substitution
Introducing the pentyloxyphenyl group via Friedel-Crafts alkylation ensures precise positioning on the aromatic ring:
Critical Factors :
-
Lewis Acid : AlCl₃ (1.2 equiv) in anhydrous dichloroethane.
-
Reaction Time : 4–6 hours at 0°C to room temperature.
-
Workup : Quenching with ice-cold water, extraction with ethyl acetate.
Limitations :
-
Competing ortho/para substitution requires careful stoichiometric control.
Analytical Validation and Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 4.05 (t, J = 6.8 Hz, 2H, OCH₂), 3.65 (s, 3H, COOCH₃), 2.45–2.35 (m, 4H, alkyne-CH₂), 1.75–1.65 (m, 2H, CH₂), 1.45–1.25 (m, 6H, pentyl-CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).
IR (KBr) :
-
3290 cm⁻¹ (O-H stretch), 2105 cm⁻¹ (C≡C), 1720 cm⁻¹ (C=O ester).
HPLC Purity :
Industrial-Scale Considerations
Process Intensification :
-
Continuous-flow reactors reduce reaction times by 40% compared to batch systems.
-
Solvent recycling (e.g., methanol recovery via distillation) lowers production costs.
Regulatory Compliance :
-
ICH Q3D guidelines mandate heavy metal limits (<10 ppm for Pd residues).
Q & A
Basic Research Questions
Q. What are the primary biological targets of Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate, and how is its agonist activity quantified experimentally?
- Answer : The compound is a dual agonist of PPARα and PPARγ, with EC50 values of 0.173 µM (PPARα) and 0.642 µM (PPARγ). Activity is typically measured using reporter gene assays in transfected cell lines. Cells expressing PPAR receptors are treated with the compound, and luciferase activity is monitored to quantify receptor activation. Dose-response curves and reference agonists (e.g., 20-carboxy Arachidonic Acid) validate specificity .
Q. What experimental considerations are critical for handling and storing this compound in laboratory settings?
- Answer : The compound is supplied as a solution in methyl acetate and is stable for ≥1 year at -20°C. Aliquots should be stored in airtight, light-protected vials to prevent solvent evaporation and degradation. Thawing cycles must be minimized to maintain structural integrity .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax = 220, 272 nm) confirms purity (≥98%). Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate molecular structure (MF: C20H28O4; FW: 332.4). X-ray crystallography, though not directly reported for this compound, is a gold standard for resolving bond configurations in related esters .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported EC50 values for PPAR agonists like this compound?
- Answer : Variability arises from differences in cell lines, reporter constructs, and ligand concentrations. To standardize results, researchers should:
- Use isogenic cell lines (e.g., HEK293T) with identical transfection protocols.
- Include internal controls (e.g., Rosiglitazone for PPARγ).
- Perform triplicate experiments with statistical validation (e.g., ANOVA).
Cross-referencing with structural analogs (e.g., 8(S)-HETE) provides mechanistic context .
Q. What structural features of this compound contribute to its dual PPARα/γ agonism, and how can these be optimized?
- Answer : The aromatic phenyl group and hydroxyl moiety are critical for receptor binding. Modifications to the pentyloxy chain (e.g., shortening or fluorination) may enhance PPARα selectivity, while introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring could improve PPARγ affinity. Molecular docking simulations paired with alanine-scanning mutagenesis of PPAR ligand-binding domains guide iterative optimization .
Q. What methodologies are employed to study the compound’s metabolic stability and potential off-target effects?
- Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS.
- Off-Target Screening : Use kinase/GPCR profiling panels or thermal shift assays to identify unintended interactions.
- In Vivo Validation : Pharmacokinetic studies in murine models assess bioavailability and tissue distribution .
Q. How does this compound compare to endogenous PPAR ligands like 8(S)-HETE in terms of binding kinetics?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and stoichiometry. While 8(S)-HETE binds PPARα with higher intrinsic efficacy, the synthetic analog’s aromatic core may confer prolonged receptor activation due to reduced oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
